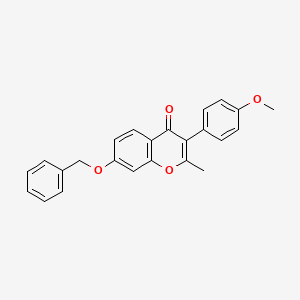![molecular formula C17H18F2N4O3 B12160421 methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)
methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex organic compound featuring a unique imidazo[4,5-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, which facilitate the formation of the imidazo[4,5-c]pyridine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl moiety is usually introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine or an alcohol.
Amidation and Esterification: The final steps involve the amidation of the carboxylic acid group to form the carboxamido linkage, followed by esterification to introduce the methyl ester group. These reactions typically require activating agents like carbodiimides (e.g., EDC or DCC) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroimidazo[4,5-c]pyridine ring, leading to the formation of imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[4,5-c]pyridine N-oxides, while reduction could produce alcohol or amine derivatives.
科学研究应用
Methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs, targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
- Methyl 3-(4-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
Uniqueness
The unique aspect of methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate lies in the specific positioning of the difluorophenyl group, which can significantly influence its binding properties and biological activity compared to other similar compounds. This positional difference can lead to variations in potency, selectivity, and overall pharmacokinetic profile.
属性
分子式 |
C17H18F2N4O3 |
|---|---|
分子量 |
364.35 g/mol |
IUPAC 名称 |
methyl 3-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C17H18F2N4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-8-10(18)2-3-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22) |
InChI 键 |
AGZOKHPEBQCMNA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12160340.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)
![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12160361.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)
![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)
![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B12160374.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12160375.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B12160380.png)
![N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160383.png)
![5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12160401.png)

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)
